molecular formula C10H16O3 B13186934 Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13186934
M. Wt: 184.23 g/mol
InChI Key: WHRWLSGBIFGADM-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to a hexane ring. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Scientific Research Applications

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzyme studies, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic process .

Comparison with Similar Compounds

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the resulting chemical properties, which make it valuable for various research and industrial applications.

Biological Activity

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a unique spirocyclic compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. Its structure is characterized by a spirocyclic arrangement that includes a five-membered oxaspiro ring fused to a six-membered carbon chain, which contributes to its unique reactivity and biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can influence metabolic pathways, acting either as substrates or inhibitors. The compound's ability to modulate enzyme activity is crucial for understanding its therapeutic potential in treating various diseases .

Interaction Studies

Studies have shown that this compound can affect enzyme kinetics and metabolic processes. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical outcomes in experimental models. Such interactions are essential for elucidating its potential applications in drug development and therapeutic interventions .

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using various assays to measure the scavenging ability against free radicals such as hydrogen peroxide (H₂O₂) .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Antioxidant Activity Assessment

A study evaluating the antioxidant potential of related compounds found that this compound demonstrated a concentration-dependent scavenging effect on H₂O₂ radicals. The results indicated that at higher concentrations (100 µg/mL), the compound exhibited substantial radical scavenging activity compared to standard antioxidants like ascorbic acid .

Enzyme Interaction Studies

In vitro studies have shown that this compound can modulate the activity of specific metabolic enzymes. For example, it was observed to inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics in clinical settings .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within its chemical family, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC11H18O3Contains a methoxy group
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateC10H16O3Different methyl substitutions
Methyl 1-oxaspiro[2.3]hexane-2-carboxylateC9H14O3Lacks additional methyl groups

This table highlights the structural diversity within spirocyclic compounds and their potential implications for biological activity based on variations in functional groups and molecular architecture.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-6-5-10(7(6)2)9(3,13-10)8(11)12-4/h6-7H,5H2,1-4H3

InChI Key

WHRWLSGBIFGADM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C)C(O2)(C)C(=O)OC

Origin of Product

United States

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